![molecular formula C17H9F3N2O B2901887 4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde CAS No. 2177263-84-0](/img/structure/B2901887.png)

4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

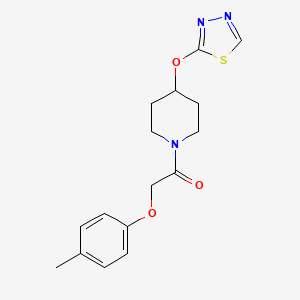

Beschreibung

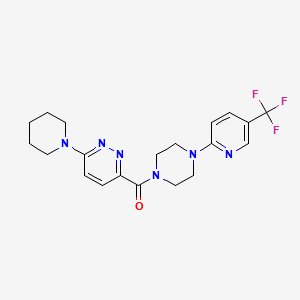

Imidazo[1,2-a]pyridines are a type of fused bicyclic heterocycles . They have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .

Synthesis Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . They can also be synthesized by using solid support catalysts . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a pyridine ring fused with an imidazole ring . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary greatly depending on their specific structure. For example, the molecular weight of a specific imidazo[1,2-a]pyridine derivative, (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, is 380.37 .Wirkmechanismus

Target of Action

Related compounds such as imidazo[1,2-a]pyridine derivatives have been evaluated as antagonists of various biological receptors .

Mode of Action

It’s worth noting that similar compounds have shown to interact with their targets resulting in various biological activities .

Biochemical Pathways

Related compounds have been found to interact with various biochemical pathways .

Pharmacokinetics

Related compounds have shown improved bioavailability which enhances their efficacy .

Result of Action

Similar compounds have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s worth noting that environmental factors can significantly impact the action and efficacy of similar compounds .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde in lab experiments is its potency and selectivity for its target enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, the compound can be toxic at high concentrations, and its effects on other cellular pathways need to be carefully evaluated.

Zukünftige Richtungen

There are several future directions for the study of 4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde. One potential application is in the development of novel therapies for cancer, inflammation, and neurological disorders. The compound can also be used as a tool for studying the role of PKC and PDE4 in various cellular processes. Further studies are needed to evaluate the safety and efficacy of this compound in vivo and to identify other potential targets for its inhibitory activity.

Conclusion:

In conclusion, this compound is a potent inhibitor of certain enzymes that has potential applications in various fields of scientific research. Its unique properties make it a valuable tool for studying the role of these enzymes in cellular processes and for developing novel therapies for various diseases. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.

Synthesemethoden

The synthesis of 4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde involves several steps. The starting material is 4-bromo-1-(trifluoromethyl)benzene, which is reacted with 2-ethynylpyridine-3-carbaldehyde in the presence of a palladium catalyst to produce 4-(6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde. The compound is then purified using column chromatography to obtain the final product.

Wissenschaftliche Forschungsanwendungen

4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of certain enzymes, including protein kinase C (PKC) and phosphodiesterase 4 (PDE4). PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis, while PDE4 is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Inhibition of these enzymes can have significant implications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethynyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F3N2O/c18-17(19,20)14-6-8-16-21-9-15(22(16)10-14)7-5-12-1-3-13(11-23)4-2-12/h1-4,6,8-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZOPDIJADUJFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C#CC2=CN=C3N2C=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2901804.png)

![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2901806.png)

![2-(2,4-dichlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2901816.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2901819.png)

![N-[(1-Thiophen-2-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2901824.png)

![(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2901825.png)

![N-benzyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2901826.png)

![4-(azepan-1-ylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2901827.png)